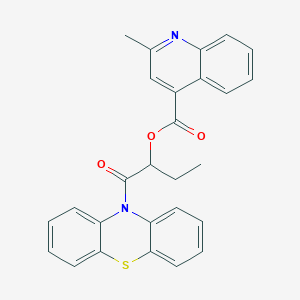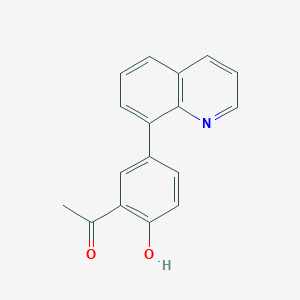
1-(10H-phenothiazin-10-ylcarbonyl)propyl 2-methyl-4-quinolinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(10H-phenothiazin-10-ylcarbonyl)propyl 2-methyl-4-quinolinecarboxylate often involves complex organic reactions, such as palladium-catalyzed amination and cyclization-alkoxycarbonylation reactions. For example, substituted indeno[1,2-b]quinoline-6-carboxamides and [1]benzothieno[3,2-b]quinoline-4-carboxamides are prepared from methyl 2-amino-3-formylbenzoate using a Friedlander synthesis (Chen et al., 2000). Moreover, a novel and efficient synthetic methodology for the synthesis of tetracyclic 10-amino-6,9-disubstituted-[1,2,4]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines demonstrates the complexity involved in creating such structures (Mekheimer et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(10H-phenothiazin-10-ylcarbonyl)propyl 2-methyl-4-quinolinecarboxylate showcases interesting features like isomeric molecules and chiral centers. For example, the cocrystal analysis of a related compound reveals the presence of two isomeric molecules with differences in the localization of the double bond, showcasing the structural complexity and the potential for diverse chemical properties (Nikulin et al., 2008).
Chemical Reactions and Properties
Phenothiazines, a core component of the target compound, undergo various chemical reactions, including oxidative amination and cyclization, to form complex structures with potential applications in photochemotherapy and other fields. The ability of phenothiazines to form bis(arylamino) derivatives through oxidative amination indicates their versatility in chemical synthesis (Wainwright et al., 1999).
Physical Properties Analysis
The physical properties of compounds related to 1-(10H-phenothiazin-10-ylcarbonyl)propyl 2-methyl-4-quinolinecarboxylate, such as solvatochromic fluorescence, are of interest due to their potential applications in photonic and photovoltaic materials. Studies have shown that phenothiazine derivatives exhibit large Stokes shifts and solvatochromism, which are indicative of strong intramolecular charge transfer capabilities (Deshpande et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-(10H-phenothiazin-10-ylcarbonyl)propyl 2-methyl-4-quinolinecarboxylate derivatives, such as reactivity towards nucleophilic and electrophilic substitution, are crucial for their potential use in creating new materials and pharmaceuticals. For instance, the synthesis of new 2-Oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides underscores the phenothiazine moiety's ability to engage in complex chemical transformations (Sharma et al., 2012).
Scientific Research Applications
Synthesis and Antibacterial Activity
Phenothiazine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating significant potential against various bacterial strains. The synthesis processes often involve reactions with different amines, resulting in compounds with varied biological activities. These studies underscore the role of phenothiazine derivatives in developing new antibacterial agents (Vasudha, Rao, Reddy, & Baru, 2016).
Photophysical and Electrochemical Properties
Research into the photophysics and electrochemistry of phenothiazine and quinoline derivatives has led to the development of materials with potential applications in photochemotherapy and organic light-emitting diodes (OLEDs). These studies explore the synthesis, characterization, and luminescence properties of compounds, indicating their utility in medical treatments and electronic devices (Wainwright, Grice, & Pye, 1999; Zhang, Wang, Li, Gao, & Chen, 2020).
Antiproliferative and Anticancer Activity
Studies on phenothiazine derivatives containing a quinoline and a pyridine fragment have shown antiproliferative activity against tumor cells. These findings suggest the potential of such compounds in cancer therapy, highlighting the importance of structural analysis and synthesis in identifying effective anticancer agents (Empel, Bąk, Kozik, Latocha, Čížek, Jampílek, Suwińska, Sochanik, & Zięba, 2021).
Antimalarial and Anti-Plasmodial Evaluation
Compounds derived from phenothiazine and quinoline structures have been synthesized and evaluated for their antimalarial activities. These studies provide insight into the development of novel antimalarial agents, emphasizing the significance of chemical modifications in enhancing biological efficacy against Plasmodium strains (Singh, Gut, Rosenthal, & Kumar, 2017).
properties
IUPAC Name |
(1-oxo-1-phenothiazin-10-ylbutan-2-yl) 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3S/c1-3-23(32-27(31)19-16-17(2)28-20-11-5-4-10-18(19)20)26(30)29-21-12-6-8-14-24(21)33-25-15-9-7-13-22(25)29/h4-16,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLGQCQOFQBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OC(=O)C4=CC(=NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4007808.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4007817.png)
![1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B4007836.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)
![ethyl 1-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007842.png)

![2-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}nicotinic acid](/img/structure/B4007848.png)
![N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007851.png)
![2-{4-[2-(4-morpholinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4007864.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}-2-furamide](/img/structure/B4007869.png)

![ethyl 1-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4007893.png)
![3-(1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]propanamide](/img/structure/B4007901.png)